molecular formula C8H5BrFNO4 B2388055 Methyl 2-bromo-5-fluoro-3-nitrobenzoate CAS No. 328547-12-2

Methyl 2-bromo-5-fluoro-3-nitrobenzoate

Cat. No.: B2388055
CAS No.: 328547-12-2
M. Wt: 278.033
InChI Key: ALJLYDZKUSJQBO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4. It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-fluoro-3-nitrobenzoate typically involves multi-step processes. One common method includes the nitration of methyl 2-bromo-5-fluorobenzoate, followed by purification steps to isolate the desired product . The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.

Major Products:

Scientific Research Applications

Methyl 2-bromo-5-fluoro-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-fluoro-3-nitrobenzoate involves its functional groups interacting with various molecular targets. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Comparison: Methyl 2-bromo-5-fluoro-3-nitrobenzoate is unique due to the presence of both fluorine and nitro groups, which can significantly alter its chemical properties compared to similar compounds. The fluorine atom increases the compound’s electronegativity, potentially enhancing its reactivity and stability in various chemical reactions .

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJLYDZKUSJQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 2-bromo-5-fluoro-3-nitrobenzoic acid (35 g) in MeOH (400 mL) was added SOCl2 (40 mL) drop-wise at 10-15° C. The reaction was then stirred at 65° C. for 1 h. After cooling to room temperature, the solvent was evaporated in vacuum to afford a residue, which was chromatographed on silica gel using gradient eluant of 0-100% EtOAc in hexane to provide methyl 2-bromo-5-fluoro-3-nitrobenzoate (20 g, 84%).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One

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